The compound can be synthesized through various chemical methods, often involving the modification of existing cinnoline derivatives. It is classified under heterocyclic compounds, specifically as a substituted cinnoline. Its molecular formula is , and it has a molecular weight of approximately 194.20 g/mol.
The synthesis of 6,7-Dimethoxycinnolin-4-ol typically involves multi-step reactions that can include cyclization processes and functional group modifications. One common method for synthesizing this compound is through the reaction of appropriate aniline derivatives with α,β-unsaturated carbonyl compounds, followed by demethylation or methylation steps to introduce the methoxy groups at the desired positions.
For instance, a synthetic route may include:
These methods are often optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for analysis.
The molecular structure of 6,7-Dimethoxycinnolin-4-ol features a bicyclic system with a hydroxyl group at the 4-position. The methoxy substituents at the 6 and 7 positions contribute to its stability and reactivity. The structural formula can be represented as follows:
The compound's structure can be visualized using computational chemistry software to analyze bond lengths, angles, and electronic properties.
6,7-Dimethoxycinnolin-4-ol can undergo various chemical reactions typical for heterocyclic compounds. These include:
Such reactions are crucial for developing derivatives with enhanced biological activity.
The mechanism of action for 6,7-Dimethoxycinnolin-4-ol primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in signaling pathways related to cell proliferation and angiogenesis.
In particular, studies have shown that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The binding affinity and selectivity towards this receptor can be quantified using assays such as enzyme-linked immunosorbent assays (ELISA) or radiolabeled binding studies.
6,7-Dimethoxycinnolin-4-ol exhibits several notable physical properties:
Chemical properties include:
Data on melting point, boiling point, and spectral characteristics (NMR, IR) can provide additional insights into its properties.
6,7-Dimethoxycinnolin-4-ol has potential applications in various fields:
Research continues to explore its full therapeutic potential and mechanisms, making it an interesting subject for further investigation in medicinal chemistry.
Cinnolinone derivatives represent a historically significant class of nitrogen-containing heterocycles in medicinal chemistry, with their development paralleling advancements in targeted cancer therapeutics. The core cinnolinone scaffold—a bicyclic structure featuring two adjacent nitrogen atoms—first gained prominence through natural product-inspired drug discovery. Early investigations identified naturally occurring quinoline and quinoxaline alkaloids as biologically privileged scaffolds, demonstrating potent anticancer activities through diverse mechanisms. For instance, compounds like echinomycin and quinomycin A (from Streptomyces species) revealed the therapeutic potential of fused diazine systems as DNA intercalators and topoisomerase inhibitors [7]. These discoveries catalyzed systematic exploration of synthetic analogs, including cinnolin-4-ones, to optimize pharmacological profiles while overcoming limitations like toxicity and metabolic instability.
The strategic incorporation of methoxy groups at the 6- and 7-positions emerged as a critical structure-activity relationship (SAR) refinement. This modification, exemplified in 6,7-dimethoxycinnolin-4-ol, enhances electron density within the heterocyclic core, improving π-stacking interactions with biological targets like kinase ATP-binding pockets. Historically, such substitutions were inspired by the success of dimethoxyquinolines (e.g., cabozantinib intermediates) and dimethoxyquinazolines in tyrosine kinase inhibitor (TKI) design [6] [8]. The 4-hydroxy group further enables hydrogen bonding and metal coordination, contributing to the scaffold’s versatility in targeting diverse oncogenic pathways. Contemporary research positions 6,7-dimethoxycinnolin-4-ol as a deliberate evolution from these historical foundations, aiming to merge the target affinity of quinoline-based TKIs with improved selectivity and physicochemical properties inherent to the cinnolinone core.
6,7-Dimethoxycinnolin-4-ol has emerged as a promising scaffold in kinase inhibitor design due to its ability to disrupt oncogenic signaling cascades with high specificity. Kinases regulate critical cellular processes—proliferation, survival, and differentiation—and their dysregulation is a hallmark of cancer. The 6,7-dimethoxycinnolin-4-ol core competitively inhibits ATP binding in the catalytic cleft of tyrosine and serine/threonine kinases, leveraging key structural features:
Table 1: Kinase Inhibitors Featuring Related Heterocyclic Cores
Inhibitor | Core Structure | Primary Kinase Targets | Clinical Status |
---|---|---|---|
Cabozantinib [6] | 6,7-Dimethoxyquinoline | c-Met, VEGFR2, RET | FDA-approved (RCC, MTC) |
Gefitinib [8] | Quinazoline | EGFR | FDA-approved (NSCLC) |
6,7-Dimethoxycinnolin-4-ol (Experimental) | Cinnolinone | c-Met, ALK, ROS1 (preclin.) | Preclinical optimization |
Research demonstrates that 6,7-dimethoxycinnolin-4-ol derivatives exhibit potent activity against receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and metastasis. Molecular docking studies reveal that the cinnolinone oxygen at position 4 forms a critical hydrogen bond with the kinase hinge residue (e.g., Met1160 in c-Met), while the 6,7-dimethoxy groups stabilize the DFG-in conformation via van der Waals interactions [1] [8]. This binding mode parallels FDA-approved TKIs but offers potential advantages in overcoming resistance mutations. For example, analogs show submicromolar IC₅₀ values against c-Met-dependent cancer cell lines (MKN-45 gastric, A549 lung), validating their role within kinase inhibition paradigms [1].
The development of 6,7-dimethoxycinnolin-4-ol epitomizes the strategic "scaffold hopping" approach in modern medicinal chemistry, where quinoline-based pharmacophores are systematically modified to enhance efficacy and drug-likeness. Quinoline derivatives (e.g., 6,7-dimethoxy-4-anilinoquinolines) are established kinase inhibitors but face challenges like off-target effects and metabolic oxidation [1] [6]. Replacing the quinoline nitrogen at position 1 with a carbon atom to form a cinnolinone introduces subtle yet impactful changes:
Table 2: Comparative Analysis of Quinoline vs. Cinnolinone Hybrid Scaffolds
Parameter | 6,7-Dimethoxyquinoline | 6,7-Dimethoxycinnolin-4-ol | Advantage |
---|---|---|---|
logP (Calculated) | ~3.5 | ~2.8 | Improved solubility |
H-Bond Acceptors | 3 | 4 | Enhanced target engagement |
Tautomeric Forms | None | 2 (keto/enol) | Adaptive binding |
Synthetic Versatility | Moderate | High | Facile C4 functionalization |
Hybridization strategies further exploit this scaffold’s potential. Integrating the cinnolinone core with pharmacophores from clinically validated kinase inhibitors—such as the anilino moiety from cabozantinib or the diarylurea fragment from sorafenib—generates dual/multi-kinase inhibitors with synergistic activity [6] [9]. For instance, 4-(4-fluorophenylamino)-6,7-dimethoxycinnolin derivatives demonstrate simultaneous inhibition of VEGFR2 and PDGFRβ, disrupting tumor vasculature and stroma interactions [8]. The scaffold’s C4 position serves as a synthetic handle for generating diverse analogs (ethers, amines, thioethers), enabling precise optimization of potency, selectivity, and pharmacokinetics within hybrid drug discovery campaigns. This positions 6,7-dimethoxycinnolin-4-ol as a central "privileged scaffold" in next-generation kinase-targeted oncology therapeutics [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1